

An In-depth Technical Guide to 4-Iodobenzohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodobenzohydrazide

Cat. No.: B1296084

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **4-iodobenzohydrazide**, a key building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and drug development.

Core Chemical and Physical Properties

4-Iodobenzohydrazide is a halogenated aromatic hydrazide. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Registry Number	39115-95-2	[1]
Molecular Formula	C ₇ H ₇ IN ₂ O	[1][2][3]
Molecular Weight	262.05 g/mol	[1][2][3]
Appearance	White to off-white crystalline powder	[3]
LogP (Octanol/Water)	1.55	[1]
SMILES	<chem>NNC(=O)c1ccc(I)cc1</chem>	[1][2]
InChIKey	ZVFGHUJYTXEOSI-UHFFFAOYSA-N	[1]

Structural Elucidation

The molecular structure of **4-iodobenzohydrazide** consists of a para-substituted iodophenyl ring attached to a hydrazide moiety (-CONHNH₂).

Key Structural Features:

- Planarity:** Studies on analogous benzohydrazide derivatives reveal that the hydrazide bridge —(C=O)—(NH)—N=— is nearly planar.[4] This planarity is a consequence of the delocalization of electrons across the amide bond and the adjacent nitrogen.
- Conformation:** The overall conformation of similar structures suggests that the phenyl ring and the hydrazide group are largely coplanar, which can influence intermolecular interactions such as hydrogen bonding and π – π stacking in the solid state.[4][5]
- Bond Characteristics:** The C=O and C-N bonds within the hydrazide group exhibit typical double and single bond character, respectively.[4] The iodine atom, being a large and polarizable halogen, significantly influences the electronic properties of the aromatic ring.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of **4-iodobenzohydrazide**.

Synthesis of 4-Iodobenzohydrazide

A common method for the synthesis of benzohydrazides involves the reaction of a corresponding ester with hydrazine hydrate.

Materials:

- Methyl 4-iodobenzoate
- Hydrazine hydrate (80% solution)
- Ethanol (absolute)
- Distilled water
- Reflux apparatus
- Beakers, flasks, and filtration equipment

Procedure:

- Dissolve methyl 4-iodobenzoate in absolute ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Reduce the solvent volume under reduced pressure.
- Pour the concentrated solution into cold distilled water to precipitate the product.
- Collect the solid product by vacuum filtration and wash with cold water.

- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure **4-iodobenzohydrazide**.
- Dry the purified product under vacuum.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

- Objective: To identify the characteristic functional groups in the molecule.
- Methodology: Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
- Expected Absorptions:
 - N-H stretching: Two bands in the region of 3200-3400 cm^{-1} corresponding to the $-\text{NH}_2$ group.
 - C=O stretching (Amide I): A strong absorption band around 1640-1680 cm^{-1} .
 - N-H bending (Amide II): A band in the region of 1550-1620 cm^{-1} .
 - Aromatic C=C stretching: Bands in the 1400-1600 cm^{-1} region.
 - C-I stretching: A characteristic band in the fingerprint region, typically below 700 cm^{-1} .[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the proton and carbon framework of the molecule.
- Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) and acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Expected ^1H NMR Signals (in DMSO- d_6):
 - $-\text{NH}_2$: A broad singlet.
 - $-\text{NH}-$: A singlet.

- Aromatic protons: Two doublets in the aromatic region (approximately 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
- Expected ^{13}C NMR Signals:
 - Carbonyl carbon ($\text{C}=\text{O}$): A signal in the downfield region (around 160-170 ppm).
 - Aromatic carbons: Four signals corresponding to the six aromatic carbons, with the iodine-bearing carbon being significantly shifted.

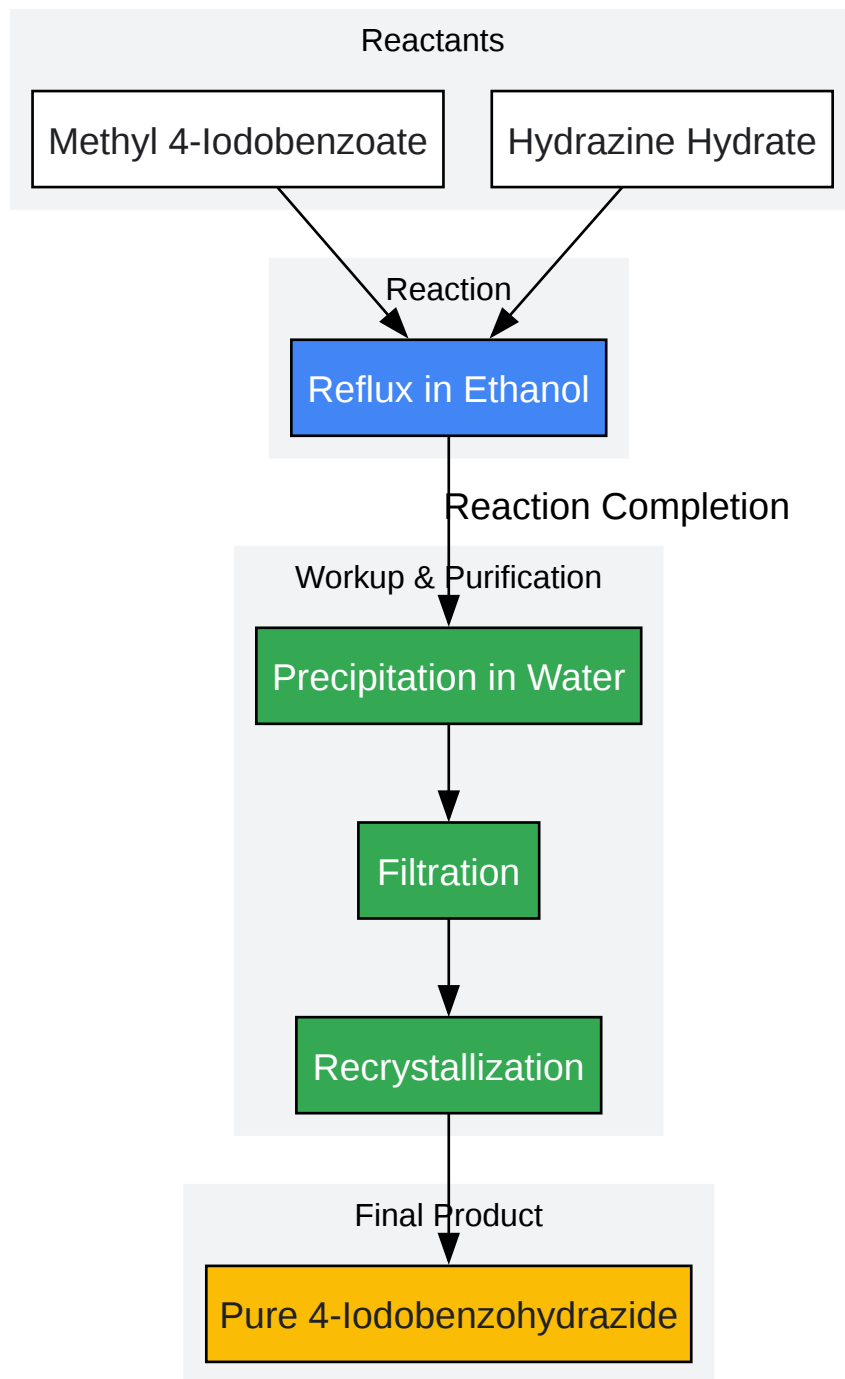
Mass Spectrometry (MS):

- Objective: To confirm the molecular weight and fragmentation pattern.
- Methodology: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).
- Expected Result: The mass spectrum should show a prominent molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}]^+$ corresponding to the calculated exact mass of **4-iodobenzohydrazide** ($\text{C}_7\text{H}_7\text{IN}_2\text{O}$).

Visualized Workflows

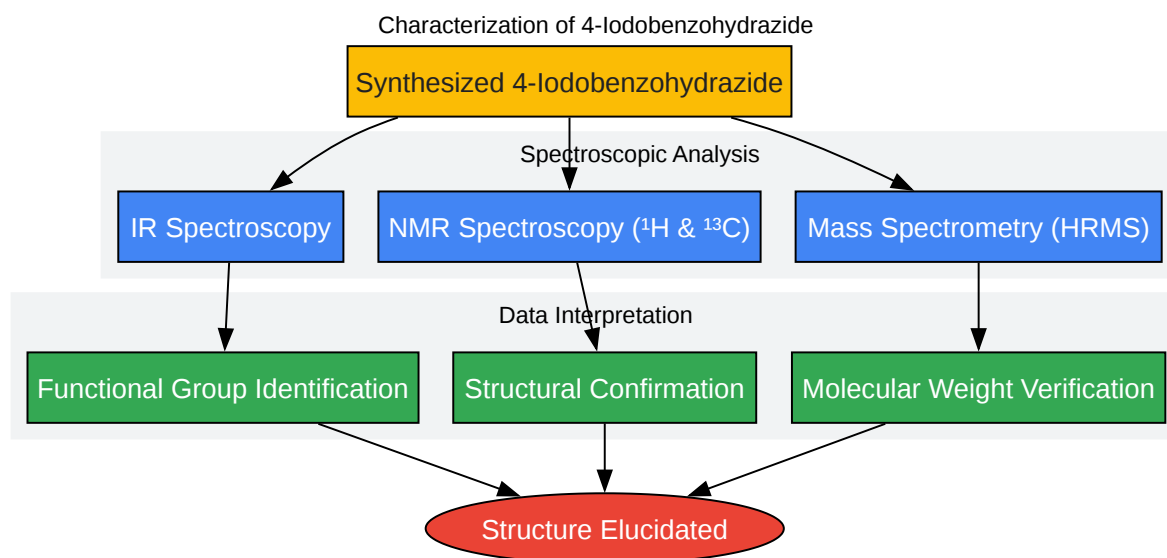
Synthesis Workflow

Synthesis of 4-Iodobenzohydrazide

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of **4-iodobenzohydrazide**.

Characterization Workflow



[Click to download full resolution via product page](#)

Caption: A logical workflow for the structural characterization of **4-iodobenzohydrazide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-iodobenzohydrazide [stenutz.eu]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. 4-Iodobenzohydrazide Supplier China | High Purity CAS 3558-68-3 | Reliable Manufacturer, Safety Data & Price [iodobenzene.ltd]
- 4. Crystal structure of (E)-N'-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of (E)-N'-[1-(4-aminophenyl)ethylidene]-2-hydroxy-5-iodobenzohydrazide methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Iodobenzohydrazide: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296084#4-iodobenzohydrazide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com